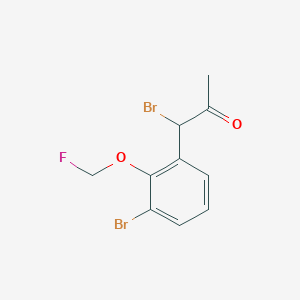

1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one

Description

1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one (CAS: 1805876-17-8, C₁₀H₉Br₂FO₂) is a brominated propan-2-one derivative featuring dual bromine substituents and a fluoromethoxy group on the aromatic ring. Its molecular weight is 339.98 g/mol, and it is typically synthesized to ≥98% purity .

Properties

Molecular Formula |

C10H9Br2FO2 |

|---|---|

Molecular Weight |

339.98 g/mol |

IUPAC Name |

1-bromo-1-[3-bromo-2-(fluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H9Br2FO2/c1-6(14)9(12)7-3-2-4-8(11)10(7)15-5-13/h2-4,9H,5H2,1H3 |

InChI Key |

JXUBCDPVHFWKEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)Br)OCF)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 1-(3-bromo-2-hydroxyphenyl)propan-2-one using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous bromine reagents .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted phenylpropanones.

Oxidation: Formation of phenylpropanone ketones or acids.

Reduction: Formation of phenylpropanol derivatives.

Scientific Research Applications

1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through its reactive bromine and fluoromethoxy groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity . The pathways involved may include the formation of covalent adducts with amino acid residues in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Brominated Propan-2-one Derivatives

(a) 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (C₁₆H₁₃BrO)

- Structure: Features a propenone backbone with bromine at the α-position and aromatic substituents (4-methylphenyl, phenyl).

- Synthesis : Prepared via bromination of chalcone derivatives followed by dehydrohalogenation with triethylamine .

- Key Differences: Lacks the fluoromethoxy group and secondary bromine atom present in the target compound. Its conjugated enone system enhances electrophilicity compared to the saturated propan-2-one core of the target.

(b) 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one (C₁₇H₁₁BrN₂O₃)

- Structure: Incorporates a sydnone ring (a mesoionic oxadiazole derivative) attached to the propenone framework.

- Crystallography: Monoclinic P2₁/c space group with distinct unit cell parameters (a = 15.0512 Å, b = 5.9887 Å, c = 22.3940 Å) .

- Key Differences: The sydnone ring introduces unique electronic properties and hydrogen-bonding capabilities absent in the target compound.

Fluorinated Propan-2-one Derivatives

(a) 1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one (C₁₀H₈F₄O)

Bromo-Fluoro Hybrid Compounds

(a) (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one (C₁₆H₁₂BrFO₂)

- Structure: Enone system with bromine and fluorine on separate aromatic rings.

- Crystallography: Structural alignment with SHELXTL software reveals similarities in halogen positioning but differences in conjugation due to the enone moiety .

- Key Differences : The methoxy group is less electronegative than fluoromethoxy, altering electronic distribution.

Comparative Data Table

Key Findings and Implications

Electronic Effects : The fluoromethoxy group in the target compound provides a balance of electronegativity and steric bulk, distinguishing it from methoxy or pure halogen substituents in analogs .

Reactivity: Dual bromine atoms enhance susceptibility to nucleophilic substitution compared to mono-brominated or non-brominated derivatives .

Biological Activity

1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a fluoromethoxy group attached to a phenyl ring, along with a ketone functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein interactions.

- Molecular Formula : C10H9Br2FO2

- Molecular Weight : 339.98 g/mol

- Structural Features : The presence of bromine and fluoromethoxy groups enhances the compound's binding affinity to biological targets, which is crucial for its biological activity.

Biological Activity Overview

1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one has been investigated for various biological activities, including:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, potentially modulating their activities. The fluoromethoxy group is believed to play a significant role in enhancing binding affinity.

- Protein Interaction : The compound's unique structure facilitates specific interactions with proteins, which can lead to alterations in protein function or inhibition of enzymatic activities.

Enzyme Inhibition Studies

Research indicates that 1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one exhibits notable enzyme inhibition properties. For example:

- Inhibition of Kinases : In vitro studies demonstrated that the compound inhibits certain kinases involved in cell signaling pathways. The inhibition mechanism appears to involve competitive binding at the active site of the enzyme.

Protein Binding Affinity

A series of studies have explored the binding affinity of this compound with various proteins:

- Binding Assays : Using surface plasmon resonance (SPR), the binding affinity of 1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one was measured against target proteins. Results indicated a high affinity, suggesting potential therapeutic applications.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of specific kinases | |

| Protein Interaction | High binding affinity observed in SPR assays | |

| Therapeutic Potential | Investigated for anti-cancer properties |

The biological activity of 1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one is largely attributed to its ability to interact with key enzymes and proteins:

- Electrophilic Character : The carbonyl group in the ketone moiety acts as an electrophile, facilitating nucleophilic attack by amino acid residues in target enzymes.

- Halogen Bonding : The presence of bromine atoms enhances the compound's ability to form halogen bonds, which can stabilize enzyme-inhibitor complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.